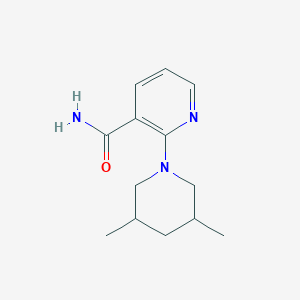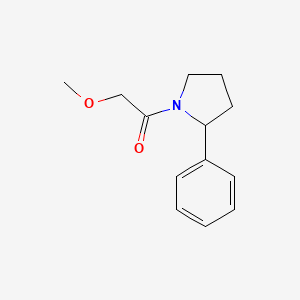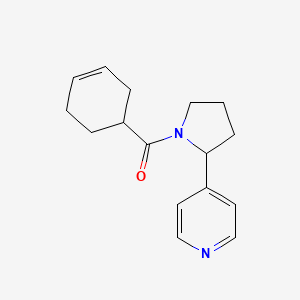
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPP or CPPene and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPP involves the binding of the compound to the NMDA receptor. This binding results in the activation of the receptor and an increase in the influx of calcium ions into the cell. This increase in calcium ion influx can lead to changes in synaptic plasticity and can enhance learning and memory.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other ion channels and receptors. CPP has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes CPP a useful tool for studying the role of the NMDA receptor in learning and memory. However, one limitation of using CPP is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in experiments.
Zukünftige Richtungen
There are a number of future directions for research on CPP. One area of interest is the development of new compounds that are more selective for the NMDA receptor. Another area of interest is the use of CPP in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is also needed to understand the long-term effects of CPP and its potential for toxicity.
Conclusion:
In conclusion, CPP is a chemical compound that has been studied for its potential applications in scientific research. CPP has been shown to have a range of biochemical and physiological effects and has been implicated in a number of neurological disorders. While there are limitations to the use of CPP in lab experiments, it remains a useful tool for studying the role of the NMDA receptor in learning and memory. Further research is needed to fully understand the potential of CPP and its derivatives for scientific research and therapeutic applications.
Synthesemethoden
The synthesis of CPP involves the reaction of pyrrolidine and pyridine with cyclohex-3-en-1-one. This reaction is typically carried out under basic conditions and results in the formation of CPP as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
CPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. CPP has been shown to cross the blood-brain barrier and bind to N-methyl-D-aspartate (NMDA) receptors in the brain. This receptor is involved in learning and memory and has been implicated in a range of neurological disorders.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-5-2-1-3-6-14)18-12-4-7-15(18)13-8-10-17-11-9-13/h1-2,8-11,14-15H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAJYZKABOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

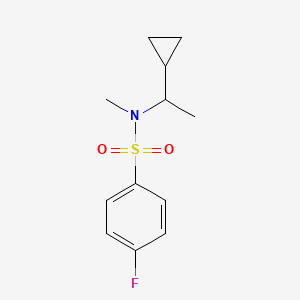
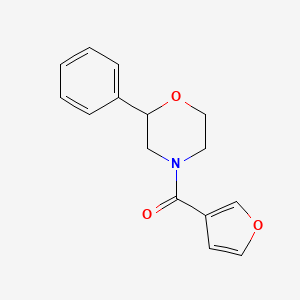

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
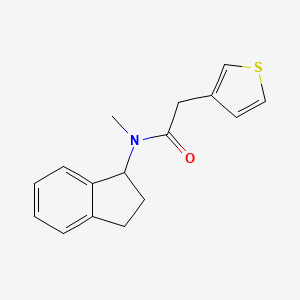
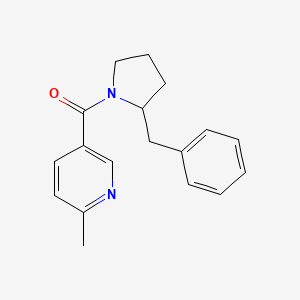
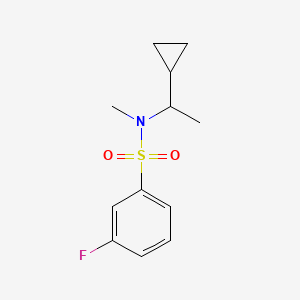
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
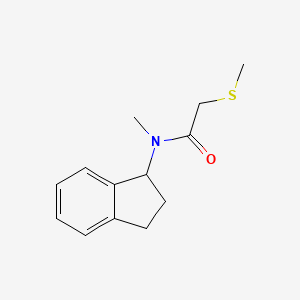
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
